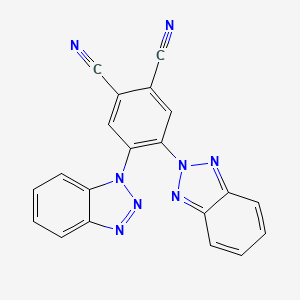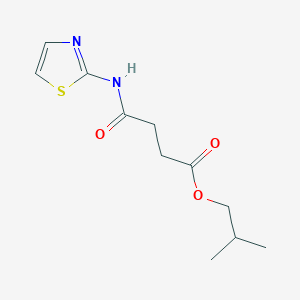![molecular formula C12H10N4O2 B11103627 2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11103627.png)
2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that contains both a triazole and an isoindole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isoindole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole and isoindole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole or isoindole rings .
Scientific Research Applications
2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival pathways. The triazole ring can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Isoindole derivatives: Compounds containing the isoindole moiety also show comparable properties.
Uniqueness
2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of both triazole and isoindole rings in its structure. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10N4O2 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-[2-(1H-1,2,4-triazol-5-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10N4O2/c17-11-8-3-1-2-4-9(8)12(18)16(11)6-5-10-13-7-14-15-10/h1-4,7H,5-6H2,(H,13,14,15) |
InChI Key |
WHEIJIKNGKDPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine](/img/structure/B11103545.png)

![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11103558.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11103566.png)
![3-Methyl-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B11103573.png)
![4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11103574.png)
![Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-](/img/structure/B11103578.png)
![2,4-dimethoxy-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline](/img/structure/B11103590.png)
![N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11103595.png)
![3-[Butyl(phosphonomethyl)amino]propanoic acid](/img/structure/B11103604.png)
![N-{4-cyano-3-[(Z)-1-cyano-2-(3-ethoxy-4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B11103607.png)
![{4-(4-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-6-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11103612.png)

![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B11103619.png)
